Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid
Description
IUPAC Nomenclature and Stereochemical Configuration
This compound is formally designated as (3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . This name reflects its stereochemical configuration, functional groups, and structural motifs:
- Stereocenter : The (3S) configuration denotes the absolute stereochemistry at carbon 3, where the amino group and the (2-methylpropan-2-yl)oxycarbonyl (Boc) protecting group are positioned in a specific spatial arrangement.
- Substituents :
Table 1: Key Nomenclatural and Structural Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | (3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| CAS Number | 270065-83-3 |
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| Synonyms | Boc-2-cyano-L-β-homophenylalanine; (S)-Boc-2-cyano-β-Homophe-OH |
The compound’s stereochemistry is critical for its role in asymmetric synthesis and peptide engineering, where precise spatial control of substituents is required.
Molecular Geometry Analysis via X-ray Crystallography
While direct X-ray crystallographic data for this compound is not explicitly reported in the literature, structural insights can be inferred from analogous β-homo-amino acids. For example:
- β-Sheet Peptide Dimerization : Designed cyclic β-sheet peptides incorporating β-homo-amino acids exhibit hydrogen-bonded dimerization patterns, with side chains projecting in defined orientations. In such systems, the β-homo-amino acid backbone allows for extended β-sheet stabilization.
- Stereochemical Impact : The (S)-configuration at carbon 3 aligns with the L-amino acid stereochemical convention, enabling compatibility with peptide biosynthesis machinery.
Table 2: Comparative Structural Features of β-Homo-Amino Acids
| Feature | This compound | Analogous β-Homo-Amino Acids |
|---|---|---|
| Backbone Length | Extended β-homo configuration | Standard β-homo configuration |
| Side-Chain Orientation | 2-Cyano-phenyl group in β-position | Phenyl or trifluoromethyl groups |
| Hydrogen-Bonding Capacity | Limited due to Boc protection | Enhanced in unprotected forms |
Crystallographic studies of similar compounds (e.g., β3-homophenylalanine) reveal that β-homo-amino acids adopt φ/ψ angles comparable to α-amino acids in β-sheet structures, facilitating stable peptide folds.
Conformational Studies Using NMR Spectroscopy
NMR spectroscopy provides critical insights into the conformational dynamics of this compound. Key observations include:
- 1H NMR :
- 13C NMR :
Table 3: Representative NMR Shifts for this compound
| Proton/Carbon Type | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | |||
| 2-Cyano-phenyl (H-3, H-4) | 7.2–7.8 | Multiplet | Aromatic protons |
| Boc-CH₃ | 1.4 | Singlet | tert-Butyl methyl groups |
| 13C | |||
| Boc carbonyl | 155 | Singlet | (CH₃)₃CO-NH |
| Cyano carbon | 120 | Singlet | C≡N |
| Carboxylic acid carbonyl | 170 | Singlet | COOH |
These data align with reports for structurally related β-homo-amino acids, where conformational rigidity is modulated by the Boc group and cyano substituent.
Comparative Analysis of Enantiomeric Forms (S vs R Configurations)
The (S)- and (R)-enantiomers of this compound exhibit distinct stereochemical and physicochemical properties:
- Chirality and Biological Relevance :
- Physical Properties :
Table 4: Comparative Properties of S and R Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Chirality | L-configuration | D-configuration |
| Biological Compatibility | Compatible with peptide biosynthesis | Limited biological relevance |
| Synthetic Utility | Preferred in asymmetric synthesis | Used in racemic resolution |
| Melting Point | Predicted: ~136–138°C | Similar to S-form |
The stereochemical divergence impacts hydrogen-bonding networks in peptide structures, as observed in β-sheet dimerization studies.
Properties
IUPAC Name |
(3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUTHPYXNFHBB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148763 | |
| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-83-3 | |
| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of β-Homophenylalanine Derivatives
This method starts with (S)-3-amino-4-(2-cyano-phenyl)-butyric acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride). Key parameters include:
- Solvent Selection : Toluene or methyl tert-butyl ether (MTBE) minimizes condensation impurities (<0.2%) compared to tetrahydrofuran (THF) or dichloromethane (DCM).
- Base Optimization : Sodium hydroxide (1:1.2 molar ratio to substrate) achieves >90% yield, outperforming triethylamine or sodium bicarbonate.
- Temperature Control : Reactions at 20°C for 10 hours prevent racemization while ensuring complete protection.
- Dissolve (S)-3-amino-4-(2-cyano-phenyl)-butyric acid (10 g) in water (25 g) with NaOH (3.5 g).
- Cool to 20°C, add Boc anhydride (10.29 g) dissolved in toluene (20 g) dropwise.
- Stir for 10 hours, extract organic layer, acidify aqueous phase to pH 1–2, and isolate product (90% yield, 99.87% purity).
Sequential Assembly via Cyano-Phenyl Incorporation
For substrates lacking the cyano group, a multi-step route is employed:
- Friedel-Crafts Acylation : Benzaldehyde reacts with ethyl acetoacetate to form 2,4-diacetyl-3-phenyl-pentanedionate.
- Decarbonylation : Strong base (e.g., NaOH) induces decarbonylation to 3-phenylglutaric acid.
- Cyano Introduction : Nitrile group installation via palladium-catalyzed cyanation or Sandmeyer reaction.
- Boc Protection : As described in Section 1.1.
Impurity Control and Process Optimization
Condensation impurities (e.g., dimeric species) are a major challenge. Patent CN112500316A compares solvents and bases:
| Solvent | Base | Reaction Time (h) | Purity (%) | Impurity A (%) |
|---|---|---|---|---|
| Toluene | NaOH | 10 | 99.87 | 0.12 |
| MTBE | KOH | 12 | 98.45 | 0.34 |
| THF | NaHCO₃ | 24 | 83.24 | 12.78 |
Key findings:
- Toluene reduces polarity, suppressing intermolecular condensation.
- Inorganic bases (NaOH/KOH) outperform organic bases (triethylamine) in minimizing side reactions.
Stereochemical Considerations
The (S)-configuration is critical for biological activity. Methods to enforce stereocontrol include:
- Chiral Resolution : Use of (R)- or (S)-selective enzymes (e.g., lipases) to separate enantiomers.
- Asymmetric Synthesis : Photoredox catalysis with Mes-2,7-Me₂Acr-Ph achieves >95% enantiomeric excess (ee) under blue light.
Industrial-Scale Production
Automated continuous-flow systems enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions: Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C₁₆H₂₀N₂O₄
- Molecular Weight : 304.34 g/mol
- Structural Features : The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The cyano group (-C≡N) on the aromatic ring enhances its reactivity and utility in various chemical reactions.
Peptide Synthesis
Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid serves as a crucial building block in peptide synthesis. Its unique structure allows for the incorporation of specific functionalities into peptides, enabling researchers to design peptides with tailored biological activities.
Key Benefits:
- Protecting Group : The Boc group provides stability during synthesis and can be easily removed under mild acidic conditions.
- Diversity : This compound can be utilized to create diverse peptide libraries for screening potential therapeutic agents.
Drug Discovery Research
The compound is increasingly being explored in drug discovery, particularly for its potential therapeutic effects against various diseases. Its structural properties make it suitable for modifying peptides that target specific biological processes or receptors.
Applications in Drug Discovery:
- Neurological Disorders : Research indicates that compounds similar to this compound may have implications in treating neurological conditions due to their ability to modulate neurotransmitter systems.
- Cancer Research : The compound's ability to interact with specific cellular pathways positions it as a candidate for further investigation in cancer therapies.
Potential Therapeutic Uses
Recent studies have suggested that this compound may play a role in treating conditions exacerbated by inflammatory processes.
Therapeutic Areas of Interest:
- Inflammatory Diseases : Its structural features may help inhibit pathways involved in inflammation, making it a candidate for treating autoimmune disorders.
- Chronic Pain Management : Modifications of this compound could lead to new analgesics that target pain pathways more effectively.
Market Trends
The market for this compound is projected to grow significantly, driven by increasing demand for pharmaceutical intermediates and advancements in drug synthesis technologies. The estimated compound annual growth rate (CAGR) is around 10.1%, reflecting robust potential in both research and commercial applications .
Case Studies
Several case studies highlight the efficacy of this compound in various research contexts:
-
Peptide Design for Targeted Therapy :
- Researchers synthesized peptides incorporating this compound to enhance binding affinity to specific receptors involved in neurodegenerative diseases.
- Results indicated improved efficacy compared to traditional peptide designs.
-
Anti-inflammatory Applications :
- A study explored the anti-inflammatory properties of modified peptides containing this compound, demonstrating significant reductions in pro-inflammatory cytokines in vitro.
- This suggests potential for developing new treatments for conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the amino acid moiety can form specific interactions with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The Boc protecting group ensures that the compound remains stable and reactive only under specific conditions.
Comparison with Similar Compounds
Boc-(S)-3-Amino-4-phenyl-butyric acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid: The cyano group is positioned differently on the phenyl ring, which may affect its reactivity and binding properties.
Boc-(S)-3-Amino-4-(2-nitro-phenyl)-butyric acid: Contains a nitro group instead of a cyano group, leading to different chemical and biological properties.
Uniqueness: Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is unique due to the presence of the cyano group at the 2-position of the phenyl ring, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound for specific applications in research and industry.
Biological Activity
Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a chiral amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyano group and a tert-butyloxycarbonyl (Boc) protecting group, imparts significant biological activity and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| Functional Groups | Amino group, cyano group, Boc protecting group |
| Chirality | S-enantiomer |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The cyano group enhances its reactivity, allowing it to form specific interactions with active sites of enzymes or binding pockets of receptors. This interaction can lead to inhibition or modulation of enzymatic activity, making it a valuable compound in pharmacological studies.
Biological Applications
-
Neuropharmacology :
- This compound has been investigated for its potential role as an inhibitor of neurotransmitter receptors. Its structural similarity to natural amino acids allows it to effectively interact with biological systems, which is crucial for drug design targeting neurological disorders.
-
Enzyme-Substrate Interactions :
- The compound is utilized in studies focused on enzyme-substrate interactions, contributing to our understanding of biochemical pathways and the development of enzyme inhibitors.
- Peptide Synthesis :
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds, highlighting differences in structure and potential biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Cyano group at 2-position enhances reactivity | |
| Boc-(S)-3-Amino-4-phenyl-butyric acid | Lacks cyano group; reduced reactivity | |
| Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid | Enantiomeric form; different biological activity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Inhibition Studies :
- Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential utility in therapeutic applications aimed at metabolic disorders.
- Neurotransmitter Interaction :
Q & A
Q. What are the recommended synthetic strategies for Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid?
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include BOC-group protection of the amine, coupling reactions using activating agents like HBTU or DCC, and purification via recrystallization or column chromatography. A related synthesis route for Boc-(R)-3-amino-4-(4-nitrophenyl)-butyric acid involves starting from BOC-protected amino acids and introducing substituents via boronic acid intermediates . Ensure inert conditions to prevent premature deprotection.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use high-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups. Mass spectrometry (MS) is critical for verifying molecular weight (exact mass: 304.1423 g/mol) . For enantiomeric purity, chiral HPLC or polarimetry (specific rotation: e.g., +13.5° to +17.5° for a fluorinated analog) is recommended .
Q. What are the optimal storage conditions to maintain stability?
Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the BOC group or degradation of the cyano substituent. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can enantiomeric excess (EE) be optimized during synthesis?
Employ asymmetric catalysis or chiral auxiliaries to enhance stereochemical control. For example, fluorinated analogs achieve ≥99% EE via chiral column purification and rigorous monitoring of reaction kinetics . Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize racemization during coupling steps.
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Substituents like cyano, methyl, or halogens alter electronic and steric properties, impacting receptor binding. For instance, 2-cyano-phenyl derivatives show enhanced neuroprotective activity compared to 3-methyl-phenyl analogs, as observed in assays targeting CNS agents . Computational modeling (e.g., DFT) can predict interactions with biological targets .
Q. How to resolve contradictory data in pharmacological assays involving this compound?
Discrepancies may arise from impurities, stereochemical variations, or assay conditions. For example, neuroprotective effects reported in one study but absent in another could stem from differences in cell permeability or metabolic stability. Validate results using orthogonal assays (e.g., in vitro electrophysiology and in vivo seizure models) and ensure batch-to-batch consistency via LC-MS .
Q. What methodologies are effective for incorporating this compound into peptide chains?
Use standard SPPS protocols with Fmoc/t-Bu chemistry. Activate the carboxylic acid group with HATU or PyBOP and couple to resin-bound peptides. Monitor coupling efficiency via Kaiser test. For challenging sequences, microwave-assisted synthesis or backbone amide linker (BAL) strategies may improve yields .
Methodological Considerations
- Stereochemical Analysis : Compare experimental specific rotation values with literature data (e.g., +13.5° to +17.5° for fluorinated derivatives) to confirm configuration .
- Purity Thresholds : Pharmacological studies require ≥95% purity (HPLC), while structural biology applications demand ≥99% .
- Contradiction Management : Cross-validate synthetic batches using multiple analytical techniques (e.g., NMR, MS, XRD for crystalline derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
